Z-Phe-OBzl

Descripción general

Descripción

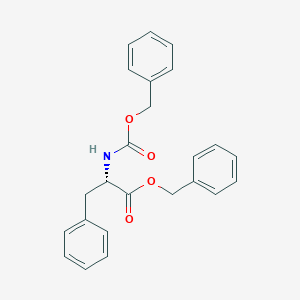

Z-L-phenylalanine benzyl ester: is a synthetic peptide with the chemical formula C24H23NO4 and a molecular weight of 389.44 g/mol . It is commonly used in peptide synthesis and has a high affinity for opioid receptors . This compound is also known for its role as a research tool in studying the effects of opioid drugs on the nervous system .

Mecanismo De Acción

Target of Action

Z-Phe-OBzl, also known as Z-L-phenylalanine benzyl ester, is a compound used in peptide synthesis

Mode of Action

It is known to be used in peptide synthesis , suggesting that it may interact with amino acids or peptides during the synthesis process.

Biochemical Pathways

Given its role in peptide synthesis , it may be involved in the formation of peptide bonds, which are crucial for the structure and function of proteins.

Result of Action

Given its role in peptide synthesis , it likely contributes to the formation of peptides, which can have various effects depending on the specific peptides formed.

Análisis Bioquímico

Cellular Effects

It is hypothesized that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of different dosages of Z-L-phenylalanine benzyl ester in animal models have not been thoroughly studied. It is hypothesized that there may be threshold effects, as well as potential toxic or adverse effects at high doses

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Z-L-phenylalanine benzyl ester typically involves the reaction of N-Cbz-L-phenylalanine with benzyl alcohol . The reaction is carried out under specific conditions to ensure high yield and purity. The process involves the use of coupling reagents and protective groups to facilitate the formation of the ester bond .

Industrial Production Methods: Industrial production of Z-L-phenylalanine benzyl ester follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure consistency and high purity .

Análisis De Reacciones Químicas

Types of Reactions: Z-L-phenylalanine benzyl ester undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Nucleophiles and Electrophiles: Common nucleophiles include hydroxide ions and amines, while common electrophiles include alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Aplicaciones Científicas De Investigación

Z-L-phenylalanine benzyl ester has a wide range of scientific research applications, including:

Comparación Con Compuestos Similares

Boc-Glu(OBzl)-OH: A glutamic acid derivative commonly used in peptide synthesis.

Boc-Asp(OBzl)-Pro-Arg-AMC: A fluorogenic substrate for the determination of protease activity.

Boc-Glu(OBzl)-Ala-Arg-AMC: A polypeptide used in peptide screening.

Uniqueness: Z-L-phenylalanine benzyl ester is unique due to its high affinity for opioid receptors and its dual role as both an antagonist and agonist . This dual functionality makes it a valuable tool in research and potential therapeutic applications .

Actividad Biológica

Z-Phe-OBzl, or Z-L-phenylalanine benzyl ester, is a compound of significant interest in biochemical research, particularly in the synthesis of peptides and the study of enzyme-substrate interactions. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is an ester derivative of phenylalanine that serves as a protecting group in peptide synthesis. Its structure allows for the formation of peptide bonds while minimizing racemization during synthesis processes. The compound is primarily utilized in conjunction with various coupling reagents to facilitate the formation of peptides with high yields and low racemization rates.

Target Interactions

this compound interacts with enzymes and other biomolecules, playing a crucial role in various biochemical pathways. Its incorporation into peptide sequences can influence the overall conformation and stability of the resulting peptides, which is critical for their biological activity.

Biochemical Role

The compound participates in enzyme-substrate interactions and receptor binding assays. It has been shown to affect cellular processes such as signaling pathways and gene expression, contributing to its diverse biological effects .

Synthesis and Characterization

Studies have demonstrated that this compound can be effectively used in peptide synthesis with minimal racemization. For instance, a study reported on coupling this compound with Boc-Phe-MeAla-OH using various coupling reagents, revealing that the presence of additives like CuCl2 significantly reduces racemization during the reaction (Table 1) .

| Coupling Reagent | % L-D Isomer | % Yield |

|---|---|---|

| WSCI | 22.8 | 80 |

| Bop | 13.6 | 95 |

| HATU | 9.5 | 103 |

| WSCI + CuCl2 | 0.2 | 46 |

| Bop + CuCl2 | 2.7 | 35 |

| HATU + CuCl2 | 4.7 | 52 |

Biological Activity Studies

This compound has been evaluated for its biological activity in various contexts:

- Antimicrobial Activity : Peptide derivatives containing this compound have shown moderate to good bioactivity against Gram-negative bacteria and dermatophytes. This suggests potential applications in developing antimicrobial agents .

- Conformational Stability : Research indicates that this compound enhances the conformational stability of peptides, particularly in β-turn structures, which are crucial for their biological function .

- Receptor Binding Studies : In studies involving opioid receptor analogues, modifications incorporating Z-Phe residues were assessed for binding affinities and functional bioactivities. The results indicated that specific configurations of Z-Phe can significantly influence receptor selectivity and potency .

Case Study 1: Peptide Synthesis Efficiency

In a comparative study on peptide synthesis efficiency, researchers utilized this compound as a key component in synthesizing various peptide analogues. The results showed that peptides synthesized using this compound exhibited higher yields and lower racemization rates compared to those synthesized without it.

Case Study 2: Antimicrobial Testing

A series of peptides incorporating this compound were tested against a panel of pathogenic microbes. The findings revealed that certain derivatives demonstrated significant antimicrobial activity, suggesting their potential as therapeutic agents.

Propiedades

IUPAC Name |

benzyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO4/c26-23(28-17-20-12-6-2-7-13-20)22(16-19-10-4-1-5-11-19)25-24(27)29-18-21-14-8-3-9-15-21/h1-15,22H,16-18H2,(H,25,27)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHGLRRAUKTLLN-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426794 | |

| Record name | Z-Phe-OBzl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60379-01-3 | |

| Record name | Z-Phe-OBzl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Z-Phe-OBzl in the context of the research on chemotactic formylpeptides?

A1: While the paper doesn't directly focus on this compound, it's crucial to understand the context. The study investigates a cyclic analog of a chemotactic peptide, Formyl-Methionyl-Leucyl-Phenylalanine-Methoxy (fMLF-OMe), which plays a role in attracting neutrophils to sites of inflammation []. this compound is a protected form of phenylalanine, an amino acid present in fMLF-OMe. While the paper primarily focuses on the synthesized cyclic analog and its linear counterpart Formyl-Methionyl-Lysine(Z)-Phenylalanine-Benzyl Ester (For-Met-Lys(Z)-Phe-OBzl), understanding the role of individual components like this compound can shed light on structure-activity relationships within this class of compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.